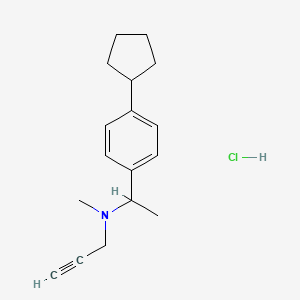
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propargylamine moiety, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride typically involves multi-step reactions. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is often catalyzed by transition metals such as copper or gold under mild conditions . The reaction conditions usually include a solvent-free environment or the use of green solvents to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, the use of automated systems can further optimize the production process, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted propargylamines with various functional groups.
科学的研究の応用
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism of action of N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride involves its interaction with molecular targets such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can prevent the breakdown of neurotransmitters, leading to increased levels of these chemicals in the brain. This action is particularly relevant in the treatment of neurodegenerative diseases like Parkinson’s disease .
類似化合物との比較
Similar Compounds
Pargyline: Another monoamine oxidase inhibitor with similar neuroprotective properties.
Rasagiline: A selective monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A compound with both monoamine oxidase inhibition and neuroprotective effects.
Uniqueness
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propargylamine moiety is particularly important for its activity as a monoamine oxidase inhibitor, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
80649-50-9 |
|---|---|
分子式 |
C17H24ClN |
分子量 |
277.8 g/mol |
IUPAC名 |
N-[1-(4-cyclopentylphenyl)ethyl]-N-methylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C17H23N.ClH/c1-4-13-18(3)14(2)15-9-11-17(12-10-15)16-7-5-6-8-16;/h1,9-12,14,16H,5-8,13H2,2-3H3;1H |
InChIキー |
CFVCGVBHNKYCTD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)CC#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
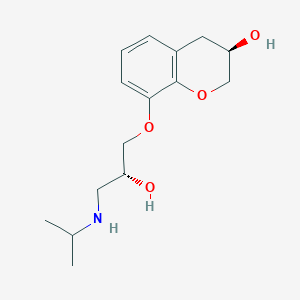
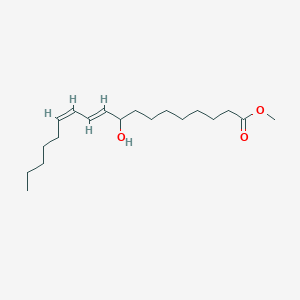

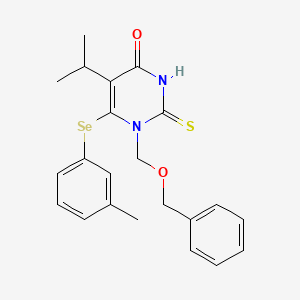
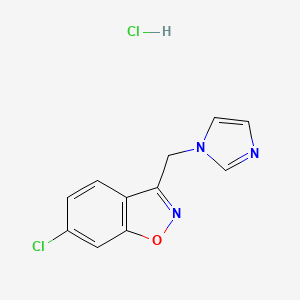

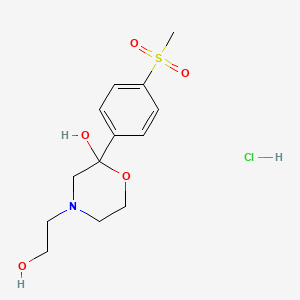
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)

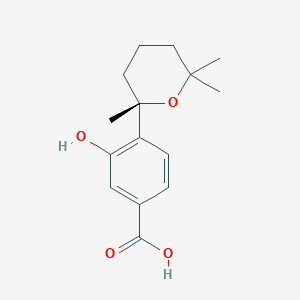
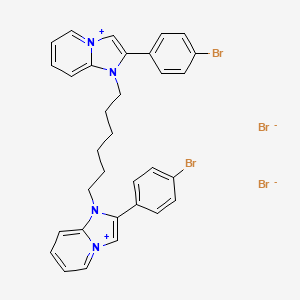
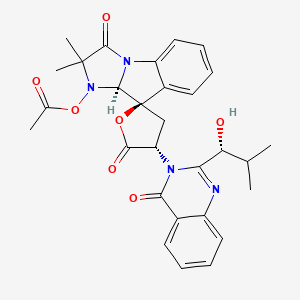
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
